molecular formula C13H12N2O2S2 B5801872 N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide

N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5801872
M. Wt: 292.4 g/mol
InChI Key: FQWSXKGGYPYGOM-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a substituted phenyl ring, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-8-4-2-5-9(11(8)16)14-13(18)15-12(17)10-6-3-7-19-10/h2-7,16H,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWSXKGGYPYGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-hydroxy-3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-3-methylphenyl)carbamothioyl]benzamide
  • N-[(2-hydroxy-3-methylphenyl)carbamothioyl]furan-2-carboxamide
  • N-[(2-hydroxy-3-methylphenyl)carbamothioyl]pyridine-2-carboxamide

Uniqueness

N-[(2-hydroxy-3-methylphenyl)carbamothioyl]thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties and enhances its reactivity compared to its analogs with benzene, furan, or pyridine rings. This makes it particularly valuable in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry .

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